

# ER-076349 Technical Support Center: Investigating Potential Off-Target Effects

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424

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This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of **ER-076349** in cellular experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ER-076349**?

**ER-076349** is a synthetic analog of Halichondrin B and functions as a potent inhibitor of tubulin polymerization.<sup>[1]</sup> This action disrupts the formation of mitotic spindles, leading to G2-M cell cycle arrest and ultimately inhibiting cancer cell growth.<sup>[1][2]</sup> Its primary target is tubulin, a key component of microtubules.

Q2: Are there known off-target effects for **ER-076349** in the classical sense (e.g., binding to other kinases)?

Currently, publicly available data does not specify classical off-target binding to other kinases or receptors. The research literature primarily focuses on its potent on-target activity as a microtubule-destabilizing agent. However, "off-target" considerations for **ER-076349** often refer to the nuances of its interaction with the microtubule network compared to other agents.

Q3: How does **ER-076349** differ from its close analog, eribulin (ER-086526)?

While both are potent microtubule inhibitors, a key difference lies in the reversibility of their effects. **ER-076349** has been shown to cause a reversible mitotic blockade.[3] In contrast, the mitotic blockade induced by eribulin is more persistent even after the drug is removed.[3] This difference in cellular persistence may contribute to eribulin's superior in vivo antitumor efficacy, despite **ER-076349** demonstrating higher potency in some in vitro cytotoxicity assays.[3]

Q4: Can **ER-076349**'s effects on tubulin dynamics be considered an "off-target" liability?

The specific mechanism of **ER-076349**'s interaction with tubulin, while on-target, can lead to complex cellular consequences that might be perceived as off-target liabilities in certain experimental contexts. For instance, its slight stimulation of tubulin oligomer formation contrasts with eribulin's inhibitory effect on this process.[4][5]

## Troubleshooting Guide

Issue 1: Inconsistent anti-proliferative activity compared to published IC50 values.

- Possible Cause: Cell line-specific differences in tubulin isotype expression or microtubule-associated proteins.
- Troubleshooting Steps:
  - Verify Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR) profiling.
  - Assess Tubulin Expression: If possible, use western blotting to compare the expression levels of key tubulin isotypes (e.g.,  $\beta$ III-tubulin) in your cells to those reported in the literature.
  - Optimize Drug Exposure Time: Given the reversible nature of **ER-076349**'s effects, ensure your assay duration is sufficient to observe the desired endpoint. Consider time-course experiments.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

- Possible Cause: The reversible nature of **ER-076349**'s mitotic block may allow cells to re-enter the cell cycle after drug clearance in an in vivo setting.[3]

- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If conducting in vivo studies, correlate drug concentration in plasma and tumor tissue with the duration of mitotic arrest.
  - Alternative Dosing Schedules: Explore different dosing regimens (e.g., more frequent administration) to maintain a therapeutic concentration and prolong the mitotic block.

Issue 3: Unexpected morphological changes in cells unrelated to mitotic arrest.

- Possible Cause: Disruption of the microtubule cytoskeleton can impact various cellular processes beyond mitosis, such as intracellular transport and cell shape.
- Troubleshooting Steps:
  - Immunofluorescence Staining: Use antibodies against  $\alpha$ -tubulin and other cytoskeletal components to visualize the detailed effects of **ER-076349** on the microtubule network at various concentrations and time points.
  - Lower Concentration Studies: Investigate if the observed morphological changes are present at concentrations below the IC50 for cell proliferation to decouple them from overt cytotoxicity.

## Quantitative Data Summary

Table 1: In Vitro Growth Inhibition of **ER-076349** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
MDA-MB-435	Breast Cancer	0.59[1]
COLO 205	Colon Cancer	2.4[1]
DLD-1	Colon Cancer	7.3[1]
DU 145	Prostate Cancer	3.6[1]
LNCaP	Prostate Cancer	1.8[1]
LOX	Melanoma	3.2[1]
HL-60	Leukemia	2.6[1]
U937	Lymphoma	4.0[1]

Table 2: Comparative Effects of **ER-076349** and Related Compounds on Tubulin Interactions

Compound	Effect on Tubulin Oligomer Formation	Effect on Vinblastine-Induced Spiral Formation	Effect on Stathmin-Tubulin Complex Formation
ER-076349	Slight stimulation (2-fold)[4][5]	Strong inhibition[4][5]	Weakens formation by ~1.9 kcal/mol[4][5]
Eribulin	Inhibition (4-6-fold)[4][5]	Strong inhibition[4][5]	Strong inhibition (>3.3 kcal/mol)[4][5]
Vinblastine	Strong stimulation (1000-fold)[4][5]	N/A	Not reported

## Experimental Protocols

### Protocol 1: Cell Cycle Analysis by Flow Cytometry

- Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.

- **Drug Treatment:** Treat cells with various concentrations of **ER-076349** (e.g., 0.1x, 1x, and 10x the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
- **Cell Harvesting:** Harvest both adherent and floating cells. Centrifuge and wash with ice-cold phosphate-buffered saline (PBS).
- **Fixation:** Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
- **Analysis:** Analyze the DNA content of the cells using a flow cytometer. The G2/M population will show approximately twice the DNA content of the G1 population.

#### Protocol 2: Immunofluorescence Staining for Microtubule Integrity

- **Cell Culture:** Grow cells on sterile glass coverslips in a petri dish.
- **Drug Treatment:** Treat cells with **ER-076349** at desired concentrations and for various time points.
- **Fixation:** Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
- **Permeabilization:** Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
- **Blocking:** Block with a suitable blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
- **Primary Antibody Incubation:** Incubate with a primary antibody against  $\alpha$ -tubulin for 1 hour at room temperature.
- **Secondary Antibody Incubation:** Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

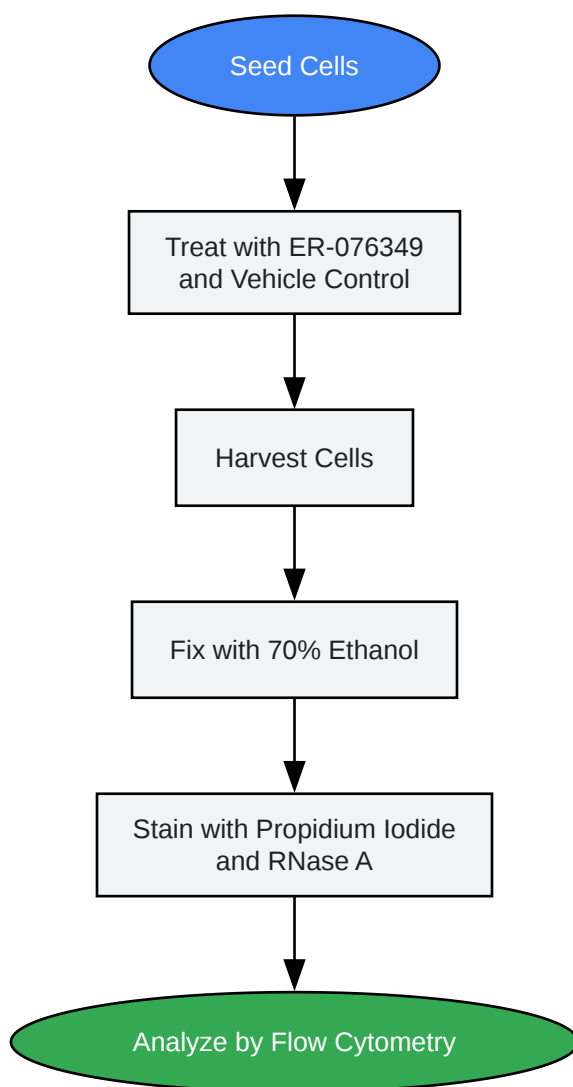
- Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize using a fluorescence microscope.

## Visualizations



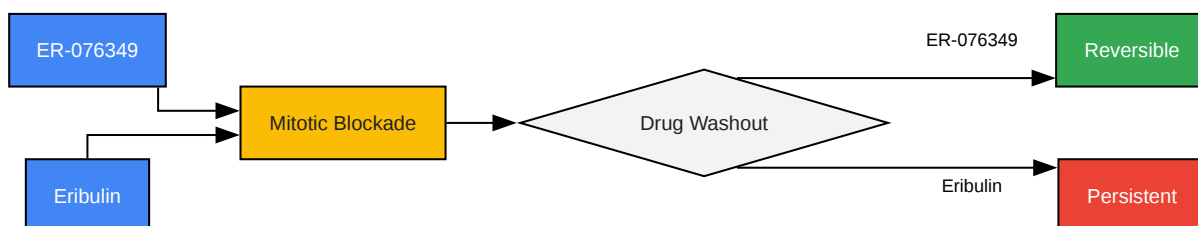
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Caption: Mechanism of action of **ER-076349**.



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Caption: Workflow for cell cycle analysis.



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Caption: Reversibility of mitotic blockade.

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- To cite this document: BenchChem. [ER-076349 Technical Support Center: Investigating Potential Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326424#potential-off-target-effects-of-er-076349-in-cells]

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